molecular formula C14H14N4O2 B439421 N,N'-bis(pyridin-3-yl)butanediamide CAS No. 39642-62-1

N,N'-bis(pyridin-3-yl)butanediamide

Cat. No.: B439421
CAS No.: 39642-62-1
M. Wt: 270.29g/mol
InChI Key: OMDYSEKJIOTTTO-UHFFFAOYSA-N
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Description

N,N’-bis(pyridin-3-yl)butanediamide: is an organic compound with the molecular formula C14H14N4O2 and a molecular weight of 270.29 g/mol . This compound is characterized by the presence of two pyridine rings attached to a butanediamide backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: : N,N’-bis(pyridin-3-yl)butanediamide is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties .

Biology: : The compound is investigated for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .

Medicine: : Research is ongoing to explore the therapeutic potential of N,N’-bis(pyridin-3-yl)butanediamide. It is being studied for its anti-inflammatory and anticancer properties .

Industry: : The compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(pyridin-2-yl)butanediamide: Similar structure but with pyridine rings at the 2-position.

    N,N’-bis(pyridin-4-yl)butanediamide: Pyridine rings at the 4-position.

    N,N’-bis(pyridin-3-yl)ethanediamide: Shorter ethane backbone instead of butane.

Uniqueness

N,N’-bis(pyridin-3-yl)butanediamide is unique due to the specific positioning of the pyridine rings at the 3-position, which influences its binding properties and reactivity. This positioning allows for distinct interactions with molecular targets compared to its analogs .

Properties

IUPAC Name

N,N'-dipyridin-3-ylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-13(17-11-3-1-7-15-9-11)5-6-14(20)18-12-4-2-8-16-10-12/h1-4,7-10H,5-6H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDYSEKJIOTTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCC(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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